5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
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Overview
Description
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methyl-2-pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylboronic acid
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
97562-03-3 |
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Molecular Formula |
C12H13ClFNO |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H13ClFNO/c1-7-5-8(15-12(7)16)6-9-10(13)3-2-4-11(9)14/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI Key |
RLCUWHNKCGKHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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